molecular formula C16H20N4 B3133003 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine CAS No. 381706-46-3

6-(4-Benzylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B3133003
CAS No.: 381706-46-3
M. Wt: 268.36 g/mol
InChI Key: OGVMVTQQAZPEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperazin-1-yl)pyridin-3-amine is an organic compound that belongs to the class of N-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group. The structure of this compound includes a benzyl group attached to the piperazine ring and a pyridine ring attached to the piperazine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 4-benzylpiperazine with 3-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF or DMSO.

Major Products

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

6-(4-Benzylpiperazin-1-yl)pyridin-3-amine is unique due to its specific structure, which includes both a benzyl group and a pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVMVTQQAZPEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 5
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.